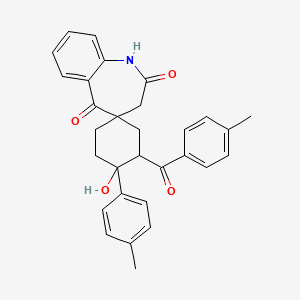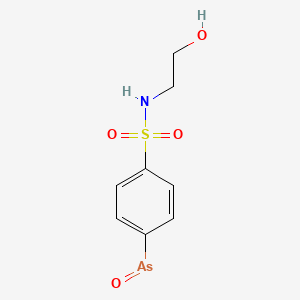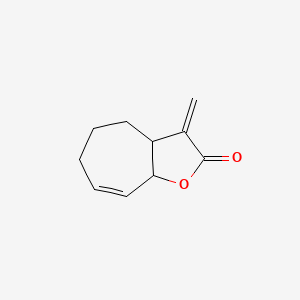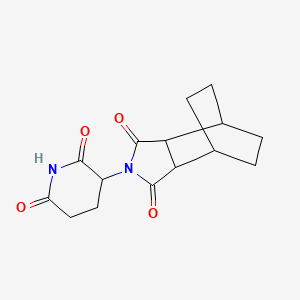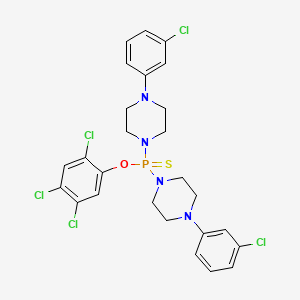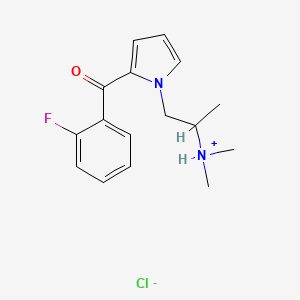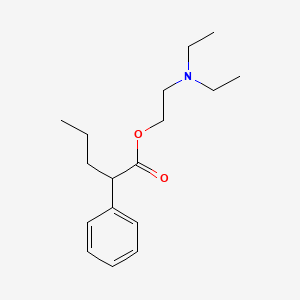
Propivan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propivan is a chemical compound that has garnered significant interest in various fields of science and industry It is known for its unique properties and versatile applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Propivan can be synthesized through several methods, including dehydrogenation and oxidative dehydrogenation of propane. The dehydrogenation process involves the removal of hydrogen atoms from propane to form propylene, which is a precursor to this compound . This reaction typically requires high temperatures and the presence of a catalyst, such as platinum or chromium oxide .
Industrial Production Methods
In industrial settings, this compound is produced using advanced catalytic processes. One common method is the chemical looping oxidative dehydrogenation, which involves the use of oxygen carriers to facilitate the reaction . This method is preferred due to its higher efficiency and lower energy consumption compared to traditional dehydrogenation processes.
Chemical Reactions Analysis
Types of Reactions
Propivan undergoes various chemical reactions, including:
Substitution: This compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Reduction: Reducing agents like hydrogen gas are used, typically with a metal catalyst such as nickel or palladium.
Substitution: Halogens like chlorine or bromine are commonly used in substitution reactions, often under UV light or heat.
Major Products Formed
Oxidation: Propylene oxide
Reduction: Propane
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Propivan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Propivan involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound can inhibit certain enzymes or receptors, leading to various physiological effects . The exact mechanism depends on the specific application and the molecular structure of the this compound derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Propane: A three-carbon alkane used primarily as a fuel.
Propylene: An unsaturated hydrocarbon used as a precursor in the production of plastics.
Propylene oxide: An epoxide used in the manufacture of polyurethane and other chemicals.
Uniqueness of Propivan
This compound stands out due to its versatile reactivity and wide range of applications. Unlike propane, which is mainly used as a fuel, this compound’s derivatives have significant industrial and scientific value. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of numerous compounds .
Conclusion
This compound is a compound of great importance in various fields, from industrial production to scientific research Its unique properties and versatile applications make it a valuable asset in the development of new materials and technologies
Properties
CAS No. |
86-41-9 |
|---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-phenylpentanoate |
InChI |
InChI=1S/C17H27NO2/c1-4-10-16(15-11-8-7-9-12-15)17(19)20-14-13-18(5-2)6-3/h7-9,11-12,16H,4-6,10,13-14H2,1-3H3 |
InChI Key |
DQFCPAIGWCDSJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide](/img/structure/B12796408.png)
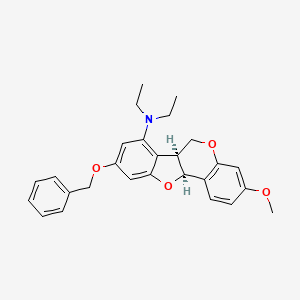
![2-Propenoic acid, 2-methyl-, 2-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B12796419.png)
